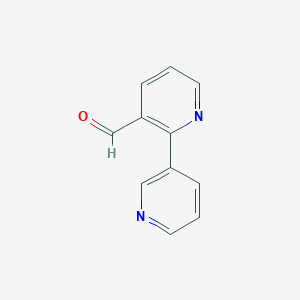

3-吡啶基烟醛

描述

“2-(Pyridin-3-yl)nicotinaldehyde” is an organic compound . It is one of the three isomeric pyridinaldehydes, the other two being pyridine-2-carboxaldehyde and pyridine-4-carboxaldehyde . It is a colorless liquid that is commercially available .

Synthesis Analysis

The synthesis of “2-(Pyridin-3-yl)nicotinaldehyde” can be achieved through various methods. One such method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method involves the reaction of nicotinaldehydes with aminocrotonoates in the presence of p-TsOH .Molecular Structure Analysis

The molecular structure of “2-(Pyridin-3-yl)nicotinaldehyde” can be analyzed using various spectroscopic techniques. For instance, Fourier transform infrared (FT-IR), Fourier transform Raman (FT-Raman), and UV-visible spectra can be used to determine the structure parameters of the compound .Chemical Reactions Analysis

The chemical reactions involving “2-(Pyridin-3-yl)nicotinaldehyde” are diverse. For instance, it can participate in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . It can also be used in the synthesis of 1,4-dihydropyridinecarboxylates .Physical and Chemical Properties Analysis

“2-(Pyridin-3-yl)nicotinaldehyde” is a colorless liquid . It exhibits good chemical and thermal stability .科学研究应用

抗纤维化活性

3-吡啶基烟醛化合物已被研究用于其潜在的抗纤维化活性。该应用在纤维化疾病的治疗中具有重要意义,在纤维化疾病中,过量的纤维结缔组织形成,导致瘢痕形成和器官功能障碍。 研究表明该化合物的衍生物可以抑制导致纤维化的途径 .

抗菌活性

该化合物的另一个应用是开发抗菌剂。 3-吡啶基烟醛的衍生物已被合成并评估了其抑制各种微生物生长的能力,这对于对抗感染至关重要 .

自由基清除

该化合物在自由基清除方面也显示出希望,这对可能用作抗氧化剂的化合物来说是一个重要的特性。 抗氧化剂对于预防氧化应激至关重要,氧化应激会导致细胞损伤和各种疾病 .

α-葡萄糖苷酶抑制活性

抑制参与碳水化合物消化的酶α-葡萄糖苷酶是另一种潜在的应用。 这种活性与糖尿病的管理特别相关,因为它可以通过减缓碳水化合物的消化来帮助控制血糖水平 .

新型化合物的合成

3-吡啶基烟醛作为合成具有潜在治疗应用的新型化合物的先驱。 创建多种衍生物的能力允许探索新的药物和治疗方法 .

催化

最后,该化合物可能在催化领域找到应用,它可以用作配体来创建催化剂,促进各种化学反应。

这些只是3-吡啶基烟醛在科学研究中的独特应用的几个例子。每个应用领域都为探索和创新提供了丰富的领域。

安全和危害

未来方向

作用机制

Target of Action

The primary target of 2-(Pyridin-3-yl)nicotinaldehyde is the enzyme PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production .

Mode of Action

2-(Pyridin-3-yl)nicotinaldehyde acts as an inhibitor of PFKFB3 . By binding to this enzyme, it reduces glycolytic flux and suppresses glucose uptake . This interaction results in a decrease in the energy supply within the cell, particularly affecting cells that rely heavily on glycolysis for energy production .

Biochemical Pathways

The primary biochemical pathway affected by 2-(Pyridin-3-yl)nicotinaldehyde is glycolysis . By inhibiting PFKFB3, this compound reduces the rate of glycolysis, leading to decreased production of ATP, the primary energy currency of the cell . This can have downstream effects on various cellular processes that require ATP, potentially leading to reduced cell proliferation and growth .

Result of Action

The molecular effect of 2-(Pyridin-3-yl)nicotinaldehyde’s action is the inhibition of PFKFB3, leading to a decrease in glycolytic flux . On a cellular level, this can result in reduced cell proliferation and growth, as these processes require a significant amount of energy . This makes 2-(Pyridin-3-yl)nicotinaldehyde a potential candidate for the development of anti-cancer therapies, as cancer cells often rely heavily on glycolysis for their energy needs .

生化分析

Biochemical Properties

It is known that this compound exhibits structural, energetic, and vibrational properties . The interactions of 2-(Pyridin-3-yl)nicotinaldehyde with enzymes, proteins, and other biomolecules are yet to be discovered.

Cellular Effects

Some studies have shown that nicotine analogs, which include compounds similar to 2-(Pyridin-3-yl)nicotinaldehyde, can have protective effects against oxidative damage in brain pathologies

Molecular Mechanism

It is known that this compound exhibits good agreement between theoretical and experimental parameters in terms of structure parameters, IR, Raman, and UV-Vis spectra

Temporal Effects in Laboratory Settings

It is known that this compound exhibits good stability

Dosage Effects in Animal Models

It is known that nicotine analogs, which include compounds similar to 2-(Pyridin-3-yl)nicotinaldehyde, can have protective effects against oxidative damage in brain pathologies

Metabolic Pathways

It is known that nicotine, a compound similar to 2-(Pyridin-3-yl)nicotinaldehyde, is metabolized by bacteria via the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway)

属性

IUPAC Name |

2-pyridin-3-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-8-10-4-2-6-13-11(10)9-3-1-5-12-7-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGSRCKTNVNWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

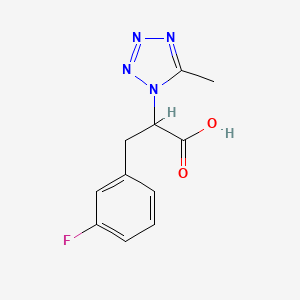

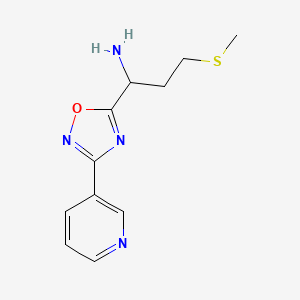

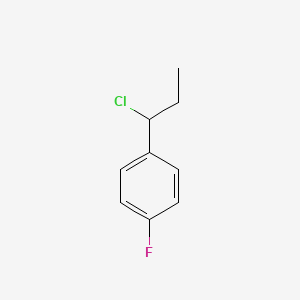

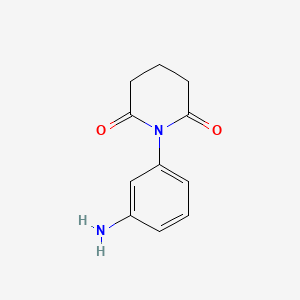

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one](/img/structure/B1521310.png)

![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)

![N-[5-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine](/img/structure/B1521321.png)

![[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol](/img/structure/B1521325.png)

![4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521326.png)

![[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine](/img/structure/B1521328.png)

![[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B1521332.png)